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Compound of Interest

Compound Name: Isoamyl decanoate

cat. No.: B1672213

An In-depth Technical Guide on the Role of Isoamyl Decanoate in Food Aroma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl decanoate (also known as isopentyl decanoate or isoamyl caprate) is a fatty acid
ester that contributes to the characteristic aroma profiles of a variety of fruits and fermented
beverages.[1][2] Chemically, it is the ester formed from isoamyl alcohol and decanoic acid. Its
aroma is generally described as waxy, fruity, and sweet, with nuances of banana, cognac, and
green notes.[3] This technical guide provides a comprehensive overview of the
physicochemical properties, sensory characteristics, natural occurrence, biosynthesis, and
analytical and synthetic protocols related to isoamyl decanoate, tailored for researchers in
food science and related fields.

Physicochemical Properties

Isoamyl decanoate is a colorless to pale yellow liquid with low viscosity. It is characterized by
its relatively low boiling point and solubility in organic solvents, while being less soluble in water
due to its hydrophobic nature. A summary of its key physicochemical properties is presented in
Table 1.

Table 1: Physicochemical Properties of Isoamyl Decanoate

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1672213?utm_src=pdf-interest
https://www.benchchem.com/product/b1672213?utm_src=pdf-body
https://www.benchchem.com/product/b1672213?utm_src=pdf-body
https://scent.vn/en/pages/compound/isoamyl-decanoate-75320
https://cymitquimica.com/cas/2306-91-4/
https://flavscents.com/library/material/5840d009da/a
https://www.benchchem.com/product/b1672213?utm_src=pdf-body
https://www.benchchem.com/product/b1672213?utm_src=pdf-body
https://www.benchchem.com/product/b1672213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value References
Molecular Formula C15H3002
Molecular Weight 242.40 g/mol
CAS Number 2306-91-4
Colorless to pale yellow clear
Appearance -
liquid
N , 286.00 to 287.00 °C @ 760.00
Boiling Point
mm Hg
N _ 0.85600 to 0.86600 @ 25.00
Specific Gravity

°C

1.42900 to 1.43600 @ 20.00
°C

Refractive Index

Flash Point > 100.00 °C

0.134 mg/L @ 25 °C

Solubility in Water )
(estimated)

A . Soluble in ethanol and other
Solubility in Organic Solvents )
organic solvents

XLogP3-AA 5.9

Sensory Profile and Quantitative Aroma Data

The aroma of isoamyl decanoate is complex and contributes significantly to the sensory
experience of various foods. Its organoleptic properties are detailed in Table 2.

Table 2: Sensory Profile of Isoamyl Decanoate
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Attribute Descriptors References

Waxy, fruity, sweet, with notes
of banana, cognac, and green.

Odor Some sources also describe it
as having brandy, rum, and

coconut nuances.

Waxy, fruity, with notes of
Flavor banana, green, creamy,

cheesy, and fatty.

Odor and Flavor Thresholds

Specific odor and flavor threshold values for isoamyl decanoate are not readily available in
the current literature. However, for the structurally related and well-studied flavor compound,
iIsoamyl acetate, the flavor threshold in alcoholic beverages is reported to be in the range of 0.5
to 10 mg/L. This information can provide a general context for the potency of isoamyl esters,
though direct experimental determination for isoamyl decanoate is required for accurate
assessment.

Natural Occurrence and Usage Levels

Isoamyl decanoate is a natural constituent of several fruits and fermented products. Its
presence has been identified in apples, bananas, beer, brandy, and wine. While its presence is
confirmed, quantitative data on its concentration in these food items are scarce in the literature.
One study noted the production of 3-methylbutyl decanoate in Fenjiao banana fruit during the
later stages of ripening, although specific concentrations were not provided.

In the food industry, isoamyl decanoate is used as a flavoring agent. Recommended usage
levels in various food categories are provided in Table 3.

Table 3: Recommended Usage Levels of Isoamyl Decanoate in Food Categories
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Food Category Average Usage (mgl/kg) Maximum Usage (mg/kg)

Dairy products (excluding

category 02.0) 0 200
Fats and oils 5.0 25.0
Edible ices 10.0 50.0
Processed fruit 7.0 35.0
Confectionery 10.0 50.0
Bakery wares 10.0 50.0
Meat and meat products 2.0 10.0
Fish and fish products 2.0 10.0
Non-alcoholic beverages 5.0 50.0
Alcoholic beverages 10.0 100.0

Data sourced from The Good
Scents Company, referencing
European Food Safety
Authority (EFSA) usage levels.

Biosynthesis of Isoamyl Decanoate in Plants

The biosynthesis of isoamyl decanoate in plants involves the convergence of two distinct
metabolic pathways: the formation of isoamyl alcohol and the synthesis of decanoic acid,
followed by their esterification.

Biosynthesis of Precursors

¢ Isoamyl Alcohol: This branched-chain alcohol is primarily derived from the catabolism of the
amino acid L-leucine via the Ehrlich pathway. This pathway involves a series of enzymatic
reactions, including transamination, decarboxylation, and reduction.

» Decanoic Acid (Capric Acid): This medium-chain fatty acid is synthesized in the plastids
through the fatty acid synthesis (FAS) pathway, starting from acetyl-CoA.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b1672213?utm_src=pdf-body
https://www.benchchem.com/product/b1672213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Esterification

The final step in the formation of isoamyl decanoate is the esterification of isoamyl alcohol
with decanoyl-CoA (the activated form of decanoic acid). This reaction is catalyzed by a class
of enzymes known as alcohol acyltransferases (AATs). AATs exhibit broad substrate specificity,
enabling them to utilize a variety of alcohols and acyl-CoAs to produce a diverse array of
esters. The overall biosynthetic pathway is illustrated in the following diagram.

Isoamyl Alcohol Biosynthesis (Enrlich Pathway)

1ansaminase , |  ketoisocaproate [——coa2OXYase ehydrogenase | i<oamy ) Alcohol
Alcohol Acyltransferase
Decanoic Acid Biosynthesis (Fatty Acid Synthesis) (AAT) e 'soamyl Decanoate
= Fatty Acid ! Acyl-CoA
Synthase Decanotace] —THoestease [ ooy g | —Symintase—» [DecanoCoA
(FAS)

Click to download full resolution via product page

Biosynthesis of Isoamyl Decanoate

Experimental Protocols
Analysis of Isoamyl Decanoate in a Food Matrix by HS-
SPME-GC-MS

This protocol provides a general methodology for the quantitative analysis of isoamyl
decanoate in a fruit matrix. Optimization of parameters is crucial for specific applications.

Objective: To extract, identify, and quantify isoamyl decanoate from a fruit sample.
Materials:

e Fruit sample
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e Sodium chloride (NaCl)

 Internal standard (e.g., a deuterated analog or a structurally similar ester not present in the
sample)

o Deionized water

o SPME fiber assembly (e.g., DVB/CAR/PDMS)

e 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
e Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:

e Sample Preparation:

[¢]

Homogenize the fruit sample.

[e]

Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

Add a known amount of internal standard.

o

[¢]

Add a saturated NaCl solution to enhance the release of volatile compounds.

o

Immediately seal the vial.
» Headspace Solid-Phase Microextraction (HS-SPME):

o Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-
30 minutes) with agitation to allow for equilibration of volatiles in the headspace.

o Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to
adsorb the volatile compounds.

e Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

o Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few
minutes.
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o Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical oven
temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high
temperature (e.g., 250 °C), and holds for a period to ensure elution of all compounds.

o The mass spectrometer is operated in electron ionization (El) mode, and data can be
acquired in full scan mode for identification and selected ion monitoring (SIM) mode for
guantification.

¢ Quantification:

o ldentify isoamyl decanoate by comparing its mass spectrum and retention time with that
of an authentic standard.

o Quantify the concentration of isoamyl decanoate by creating a calibration curve using the
ratio of the peak area of the analyte to the peak area of the internal standard.
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:
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:
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'
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Result: Isoamyl Decanoate
Concentration
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HS-SPME-GC-MS Analytical Workflow

Enzymatic Synthesis of Isoamyl Decanoate

This protocol outlines a general procedure for the lipase-catalyzed synthesis of isoamyl
decanoate.
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Objective: To synthesize isoamyl decanoate from isoamyl alcohol and decanoic acid using an
immobilized lipase.

Materials:

e |soamyl alcohol

e Decanoic acid

e Immobilized lipase (e.g., Novozym 435)
e Organic solvent (e.g., hexane or a solvent-free system)
e Molecular sieves (to remove water)

e Shaking incubator

» Rotary evaporator

 Silica gel for column chromatography
Procedure:

e Reaction Setup:

o In a reaction vessel, combine isoamyl alcohol and decanoic acid in a specific molar ratio
(e.g., 1:1 or with an excess of one reactant).

o Add the organic solvent (if not a solvent-free system) and molecular sieves.
o Add the immobilized lipase (e.g., 1-10% w/w of substrates).
 Esterification Reaction:

o Incubate the mixture at a controlled temperature (e.g., 40-60 °C) in a shaking incubator for
a specified duration (e.g., 24-72 hours).

o Monitor the reaction progress by taking small aliquots at different time points and
analyzing them by GC.
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e Product Recovery and Purification:

o Once the reaction reaches equilibrium or the desired conversion, stop the reaction and
separate the immobilized enzyme by filtration.

o Remove the solvent using a rotary evaporator.

o Purify the resulting isoamyl decanoate from unreacted substrates and by-products using
silica gel column chromatography.

e Product Confirmation:

o Confirm the identity and purity of the synthesized isoamyl decanoate using techniques
such as GC-MS and NMR spectroscopy.
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'
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'

Purification (Column Chromatography)

'
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Pure Isoamyl Decanoate
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Enzymatic Synthesis Workflow

Conclusion

Isoamyl decanoate is a significant contributor to the aroma of many important food products,
imparting desirable fruity and waxy notes. Understanding its chemical nature, sensory
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properties, and biosynthesis is crucial for food scientists and flavor chemists. While its
presence in various foods is established, a notable gap exists in the literature regarding its
guantitative occurrence and specific sensory thresholds. The provided experimental protocols
for analysis and synthesis offer a foundational approach for further research into this important
aroma compound. Future studies focusing on quantitative analysis in different food matrices
and the characterization of the specific enzymes involved in its biosynthesis will further
elucidate its role in food aroma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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